molecular formula C23H24BrNO2 B12034878 Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B12034878
M. Wt: 426.3 g/mol
InChI Key: CBUPGZOTUVKKAK-UHFFFAOYSA-N
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Description

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a complex organic compound with the molecular formula C23H24BrNO2 It is known for its unique structural features, which include a quinoline core substituted with a bromine atom and a hexyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 2-(4-methylphenyl)quinoline-4-carboxylic acid, followed by esterification with hexanol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step may involve the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, can facilitate ester hydrolysis.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Hydrolysis: 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylic acid and hexanol.

Scientific Research Applications

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and quinoline moieties can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Hexyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate
  • 6-bromo-4-chloro-2-methylquinoline
  • 2-(4-methylphenyl)quinoline

Uniqueness

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern and the presence of a hexyl ester group. This structural configuration imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Biological Activity

Hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Molecular Structure:

  • Molecular Formula: C22H22BrN O2
  • Molecular Weight: 412.3 g/mol
  • IUPAC Name: this compound
  • Canonical SMILES: CCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Br

This compound exhibits various mechanisms that underlie its biological activities:

  • DNA Intercalation: The quinoline ring structure allows for intercalation with DNA, potentially disrupting replication and transcription processes, which is particularly relevant in anticancer applications .
  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, contributing to its antimicrobial properties. For example, it acts as a DNA gyrase inhibitor, which is crucial for bacterial DNA replication .
  • SIRT6 Agonism: Recent studies suggest that derivatives of quinoline compounds can activate SIRT6, a protein involved in cellular stress responses and regulation of metabolism. This activation has implications for cancer treatment, particularly in pancreatic cancer .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness as a DNA gyrase inhibitor with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

The compound's ability to intercalate DNA and inhibit vital enzymes positions it as a promising candidate for anticancer therapy. In vitro studies have indicated that it can reduce the proliferation of cancer cells, particularly in pancreatic cancer models .

Case Study: Anticancer Potential

A study investigating the effects of this compound on pancreatic cancer cells reported:

  • Cell Viability Assays: The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells.
  • Mechanistic Insights: Western blot analyses revealed that treatment with the compound led to apoptosis through the activation of caspase pathways .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacterial strains
AnticancerInduces apoptosis in pancreatic cells
Enzyme InhibitionInhibits DNA gyrase

Properties

Molecular Formula

C23H24BrNO2

Molecular Weight

426.3 g/mol

IUPAC Name

hexyl 6-bromo-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C23H24BrNO2/c1-3-4-5-6-13-27-23(26)20-15-22(17-9-7-16(2)8-10-17)25-21-12-11-18(24)14-19(20)21/h7-12,14-15H,3-6,13H2,1-2H3

InChI Key

CBUPGZOTUVKKAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)C

Origin of Product

United States

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